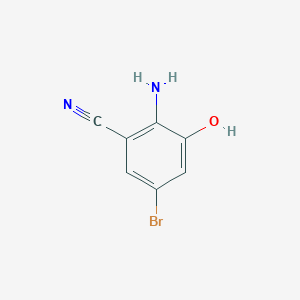

2-Amino-5-bromo-3-hydroxybenzonitrile

Description

Significance of Benzonitrile (B105546) Frameworks in Chemical Research

The benzonitrile moiety is a cornerstone in synthetic organic chemistry, valued for its utility as both a solvent and a versatile precursor to a multitude of derivatives. The cyano group can be readily converted into other functional groups such as amines and carboxylic acids, making benzonitriles crucial intermediates in the synthesis of complex molecules. nih.gov They are instrumental in manufacturing a wide array of products, including pharmaceuticals, dyes, rubber chemicals, and specialty resins. nih.govchemsynthesis.com

In the realm of medicinal chemistry, the nitrile group plays an increasingly vital role. Its unique physicochemical properties can enhance a drug molecule's binding affinity to its target, improve its pharmacokinetic profile, and in some cases, block metabolically unstable sites. nih.gov More than 30 pharmaceuticals containing a nitrile group have received FDA approval for treating a wide range of conditions. nih.govnj-finechem.com The nitrile can act as a bioisostere for groups like carbonyls and halogens, and its strong dipole facilitates polar interactions, often functioning as a key hydrogen bond acceptor in enzyme-inhibitor interactions. nih.gov

Overview of the Multifunctional Nature of 2-Amino-5-bromo-3-hydroxybenzonitrile

The compound this compound is a polysubstituted aromatic molecule, with each functional group contributing to its distinct chemical character and potential for further synthetic modification. The specific ortho-, meta-, and para- relationships between the nitrile, amino, hydroxyl, and bromo groups create a unique electronic and steric environment.

Amino Group (-NH₂): Positioned at the 2-position (ortho to the nitrile), the primary amine is a key nucleophilic center and a hydrogen bond donor. Its presence significantly influences the electron density of the aromatic ring and can direct further electrophilic substitution reactions.

Bromo Group (-Br): Located at the 5-position (para to the amino group), the bromine atom is an electron-withdrawing group that also serves as a versatile synthetic handle. It is a common leaving group in nucleophilic aromatic substitution and a crucial participant in metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Hydroxy Group (-OH): The hydroxyl group at the 3-position (meta to the nitrile) is a strong hydrogen bond donor and can act as a proton donor. Its presence can be pivotal for molecular recognition in biological systems. It also provides a site for etherification or esterification, enabling the attachment of other molecular fragments.

Nitrile Group (-C≡N): As the defining feature of the benzonitrile framework, the cyano group is a strong electron-withdrawing group. It can be hydrolyzed to form a primary amide or a carboxylic acid, or reduced to a primary amine, offering a pathway to entirely different classes of compounds.

The combination of these four distinct functional groups on a single benzene (B151609) ring renders this compound a highly functionalized and valuable building block in organic synthesis.

Research Trajectories and Academic Relevance of the Compound

While specific, in-depth research studies focusing solely on this compound are not extensively documented in publicly available literature, its academic relevance can be inferred from the broad utility of similarly substituted benzonitriles. Compounds with amino, bromo, and nitro or methoxy (B1213986) substitutions are recognized as important intermediates in chemical synthesis. nih.gov

The research trajectory for a molecule like this compound is primarily as a versatile intermediate or scaffold. Its multifunctional nature allows for selective, stepwise modification of its functional groups. This makes it an ideal starting material for constructing libraries of more complex molecules for screening in drug discovery and materials science. For instance, its structural motifs are found in compounds investigated for various biological activities. The strategic placement of its functional groups provides a template for developing novel heterocyclic systems or for use in the synthesis of targeted inhibitors for biochemical pathways.

Interactive Data Table: Properties of this compound

Below are the computed chemical properties for this compound.

| Property | Value |

| Molecular Formula | C₇H₅BrN₂O |

| Molecular Weight | 213.03 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 211.95853 Da |

| Monoisotopic Mass | 211.95853 Da |

| Topological Polar Surface Area | 70 Ų |

| Heavy Atom Count | 11 |

| Complexity | 188 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Note: The data in this table is based on computed values, referencing data available for the isomeric compound 4-Amino-2-bromo-3-hydroxybenzonitrile.

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN2O |

|---|---|

Molecular Weight |

213.03 g/mol |

IUPAC Name |

2-amino-5-bromo-3-hydroxybenzonitrile |

InChI |

InChI=1S/C7H5BrN2O/c8-5-1-4(3-9)7(10)6(11)2-5/h1-2,11H,10H2 |

InChI Key |

KPCVRWCYUVUHQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 5 Bromo 3 Hydroxybenzonitrile

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-Amino-5-bromo-3-hydroxybenzonitrile reveals several possible disconnections, leading to various potential starting materials. The primary disconnections involve the carbon-bromine, carbon-nitrogen (amine and nitrile), and carbon-oxygen bonds.

A logical retrosynthetic approach would involve disconnecting the bromine atom first, leading to the precursor 2-amino-3-hydroxybenzonitrile (B1284206). This simplifies the molecule and focuses the initial synthetic efforts on constructing the core aminohydroxybenzonitrile scaffold.

Further disconnection of the nitrile group from 2-amino-3-hydroxybenzonitrile suggests a precursor such as a bromo-aminophenol, which could then undergo cyanation. Alternatively, the amino group could be introduced at a later stage, suggesting a precursor like 2-bromo-5-hydroxybenzonitrile.

Considering the directing effects of the substituents on the benzene (B151609) ring is crucial for a forward synthesis. The hydroxyl and amino groups are ortho-, para-directing, while the nitrile group is meta-directing. These electronic properties will heavily influence the regioselectivity of bromination, amination, and other electrophilic substitution reactions.

A plausible forward synthetic strategy, based on this analysis, could start from a simpler, commercially available substituted benzene derivative, followed by a sequence of reactions to introduce the required functional groups in the correct positions.

Classical Synthetic Routes to this compound

Classical synthetic routes to substituted benzonitriles often involve multi-step sequences that rely on well-established organic reactions.

The introduction of a bromine atom onto a benzonitrile (B105546) scaffold can be achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical to control the regioselectivity. For a precursor such as 2-amino-3-hydroxybenzonitrile, the strong activating and ortho-, para-directing effects of the amino and hydroxyl groups would likely direct the incoming bromine to the 5-position.

Common brominating agents include molecular bromine (Br₂) in a suitable solvent like acetic acid or a chlorinated solvent. The use of a Lewis acid catalyst may not be necessary due to the activated nature of the aromatic ring. Milder brominating agents such as N-bromosuccinimide (NBS) can also be employed, often with a radical initiator or under photochemical conditions, although for activated aromatic systems, an ionic mechanism can prevail.

| Brominating Agent | Solvent | Typical Conditions |

| Br₂ | Acetic Acid | Room temperature |

| N-Bromosuccinimide (NBS) | Acetonitrile | Room temperature or gentle heating |

This table is generated based on general bromination reactions and may not represent specific conditions for the exact substrate.

The introduction of the nitrile group is a key step in the synthesis of benzonitriles. The Sandmeyer reaction is a classical method for converting an aryl amine into a nitrile. This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then treated with a copper(I) cyanide salt.

Another classical approach is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide with copper(I) cyanide at elevated temperatures. organic-chemistry.org This method would be applicable if a bromo-substituted precursor is used. The reaction is typically carried out in a high-boiling polar solvent such as DMF or pyridine. organic-chemistry.org

| Reaction Name | Precursor | Reagents |

| Sandmeyer Reaction | Aryl amine | 1. NaNO₂, HCl2. CuCN |

| Rosenmund-von Braun Reaction | Aryl halide | CuCN |

This table outlines classical methods for nitrile group introduction.

The sequence of introducing the amino and hydroxyl groups is critical to the success of the synthesis. Introducing the hydroxyl group can be achieved through various methods, including the diazotization of an amino group followed by hydrolysis, or through nucleophilic aromatic substitution on an activated aryl halide.

Amination can be performed by the reduction of a nitro group, which is a common strategy. The nitro group can be introduced via electrophilic nitration. The reduction of the nitro group to an amine can be achieved using various reducing agents, such as tin or iron in acidic media, or through catalytic hydrogenation.

Optimizing the sequence of these reactions is paramount. For instance, it might be more strategic to introduce the bromine atom after the installation of the directing amino and hydroxyl groups to ensure correct regioselectivity. Conversely, a precursor with the correct substitution pattern of bromo, nitro, and another functional group might be a more efficient starting point.

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic methods that can offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Transition metal-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. For the synthesis of precursors to this compound, palladium-catalyzed cyanation reactions have emerged as a powerful alternative to the classical Rosenmund-von Braun reaction.

These reactions often employ a palladium catalyst, a suitable ligand, and a cyanide source to convert aryl halides or triflates into aryl nitriles. A variety of cyanide sources can be used, including potassium ferrocyanide (K₄[Fe(CN)₆]), which is less toxic than traditional cyanide salts. organic-chemistry.org These reactions can proceed under milder conditions and with a broader substrate scope. For example, a practical, ligand-free palladium-catalyzed cyanation of aryl bromides has been developed using K₄[Fe(CN)₆] as the cyanide source. google.com

| Catalyst System | Cyanide Source | Key Advantages |

| Pd(OAc)₂ / Ligand | Zn(CN)₂ | Good functional group tolerance |

| Pd/C | K₄[Fe(CN)₆] | Heterogeneous, recyclable catalyst |

| Ligand-free Pd | K₄[Fe(CN)₆] | Simplified reaction conditions |

This table summarizes modern palladium-catalyzed cyanation methods.

Furthermore, transition metal catalysis can be employed for the introduction of the amino group through C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This would involve the coupling of an aryl halide with an ammonia (B1221849) surrogate in the presence of a palladium or copper catalyst.

The strategic application of these modern catalytic methods can significantly enhance the efficiency and practicality of the synthesis of this compound and its precursors.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry is crucial for developing sustainable synthetic pathways. For a target molecule like this compound, this involves selecting environmentally benign solvents, reducing waste, and utilizing catalytic rather than stoichiometric reagents.

Several modern approaches to nitrile synthesis align with green chemistry principles and could be adapted for the production of aromatic nitriles. A significant focus is on replacing traditional, often hazardous, reagents like toxic cyanides. rsc.org One-pot conversions of aromatic aldehydes to nitriles using hydroxylamine (B1172632) hydrochloride in water represent a significant advancement, minimizing the use of volatile and toxic organic solvents. rsc.org Electrosynthesis offers another green alternative, allowing for the direct conversion of primary alcohols and ammonia into nitriles using simple nickel catalysts under mild, aqueous conditions, thereby avoiding harsh oxidants. rsc.org

Ionic liquids (ILs) have also emerged as versatile tools in green synthesis. They can function as catalysts and recyclable solvents. acs.orgresearchgate.netrsc.org For instance, a simple ionic liquid like 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]) can effectively catalyze the transformation of various aldehydes into nitriles under metal-free conditions. acs.org Another approach utilizes a specialized ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, simplifying product isolation and catalyst recycling. researchgate.netrsc.org

These green strategies for nitrile formation could be applied to a late-stage precursor of this compound, such as the corresponding aldehyde (2-amino-5-bromo-3-hydroxybenzaldehyde).

Table 1: Comparison of Green Nitrile Synthesis Methodologies

| Method | Key Features | Advantages | Potential Challenges for Target Compound |

| One-pot from Aldehyde in Water | Uses hydroxylamine hydrochloride in an aqueous medium. rsc.org | Avoids toxic organic solvents, simple procedure. | Substrate solubility in water, compatibility of functional groups. |

| Electrosynthesis from Alcohol | Employs a nickel catalyst with ammonia in an aqueous electrolyte at room temperature. rsc.org | Mild conditions, avoids chemical oxidants, uses a cost-effective catalyst. | Potential for side reactions (e.g., polymerization of aminophenols). |

| Ionic Liquid Catalysis | Uses ILs as catalysts and/or solvents for the conversion of aldehydes. acs.orgresearchgate.netrsc.org | Metal-free, recyclable catalyst/solvent system, high yields. acs.org | Cost of specialized ILs, product isolation from the IL. |

Regioselectivity and Stereochemical Control in Synthesis

For an achiral molecule like this compound, the primary synthetic challenge is not stereocontrol but regiochemical control—the precise placement of the four different substituents on the aromatic ring. The final substitution pattern (amino at C2, hydroxy at C3, bromo at C5, and cyano at C1) is dictated by the directing effects of the groups already present on the ring during electrophilic substitution reactions.

The amino (-NH₂) and hydroxyl (-OH) groups are strongly activating, ortho-, para- directing groups. The bromo (-Br) group is deactivating but also ortho-, para- directing. The cyano (-CN) group is strongly deactivating and meta- directing. A successful synthetic strategy must navigate these competing influences by introducing the substituents in a logical sequence.

A plausible retrosynthetic analysis would suggest a precursor like 2-amino-5-bromo-3-hydroxybenzoic acid or its corresponding aldehyde, which could then be converted to the nitrile. The core challenge lies in constructing this trisubstituted aniline/phenol framework.

Proposed Synthetic Route Emphasizing Regiocontrol:

Starting Material Selection: A commercially available, appropriately substituted benzene derivative is the ideal starting point. Let's consider starting from 3-aminophenol (B1664112). The -NH₂ and -OH groups mutually reinforce directing an incoming electrophile to the C2, C4, and C6 positions.

Bromination: Direct bromination of 3-aminophenol would likely lead to a mixture of products, including polybrominated species, due to the high activation of the ring. To control this, the high reactivity of the amino group must be tempered. This is typically achieved by acetylation to form an acetamido group (-NHCOCH₃), which is less activating but still ortho-, para- directing. Bromination of 3-acetamidophenol would be expected to yield primarily 4-bromo-3-acetamidophenol and 6-bromo-3-acetamidophenol, with the desired 5-bromo isomer being a minor product due to steric hindrance. A more controlled approach is necessary.

A More Regiocontrolled Route: A more viable strategy might start with a molecule where the desired substitution pattern is more easily achieved. For instance, starting with 2-amino-5-bromobenzoic acid is a potential pathway.

Step A: Nitration. Introduction of a nitro group onto 2-amino-5-bromobenzoic acid. The amino group would need to be protected as an acetamide. The acetamido group directs ortho and para, while the bromine directs ortho and para. The carboxyl group directs meta. Nitration would likely occur at the 3-position, directed by the powerful acetamido group, to give 2-acetamido-5-bromo-3-nitrobenzoic acid.

Step B: Reduction and Diazotization. The nitro group can be reduced to an amino group, followed by a Sandmeyer-type reaction. However, a more direct route would be to convert the 3-nitro group into a hydroxyl group. This can be challenging.

Step C: Alternative Hydroxylation. A more reliable method would involve diazotization of a 3-amino precursor. If one could synthesize 2,3-diamino-5-bromobenzoic acid, selective diazotization of the 3-amino group followed by hydrolysis could install the hydroxyl group.

Given the complexities, a more likely successful route involves building the molecule from a precursor that already contains the key hydroxyl and amino functionalities in the correct relationship, such as 2-amino-3-hydroxybenzoic acid, followed by selective bromination. The combined directing effect of the ortho-amino and meta-hydroxyl/carboxyl groups would favor bromination at the 5-position. The final step would be the conversion of the carboxylic acid to the nitrile.

Table 2: Proposed Regioselective Synthetic Sequence

| Step | Transformation | Reagents & Conditions | Key Regiochemical Consideration |

| 1 | Bromination of a precursor (e.g., 2-amino-3-hydroxybenzoic acid) | Br₂, Acetic Acid | The combined activating and directing effects of the -NH₂, -OH, and -COOH groups must favor substitution at the C5 position. |

| 2 | Conversion of Carboxylic Acid to Primary Amide | 1. SOCl₂ 2. NH₄OH | Standard conversion, no regiochemical implications. |

| 3 | Dehydration of Amide to Nitrile | Dehydrating agent (e.g., POCl₃, TCCA) | Standard conversion, no regiochemical implications. |

This sequence hinges on the selective bromination at Step 1, which is plausible due to the directing effects of the existing substituents.

Scale-Up Considerations and Process Optimization for Research Applications

Transitioning a synthetic route from a small laboratory scale to a larger one for research applications (e.g., producing gram-to-multigram quantities) requires careful optimization of the reaction parameters. The goal is to ensure safety, reproducibility, efficiency, and ease of purification.

Key Optimization Parameters:

Reagent Selection and Stoichiometry: For scale-up, inexpensive and safer reagents are preferred. For example, in the dehydration of the intermediate amide to the final nitrile, a milder and easier-to-handle dehydrating agent than phosphorus pentoxide might be chosen, such as trichloroisocyanuric acid (TCCA). organic-chemistry.org Optimizing the molar ratios of reactants is crucial to maximize yield and minimize waste and side products.

Solvent Choice: Solvents that are effective for the reaction but also easy to remove and recycle are ideal. The toxicity and environmental impact of the solvent are also major considerations. For instance, replacing chlorinated solvents with greener alternatives like ethyl acetate (B1210297) or 2-methyltetrahydrofuran, where possible, is advantageous.

Temperature and Reaction Time: Precise temperature control is critical, especially for exothermic reactions like nitrations or brominations. An optimal temperature profile ensures the reaction proceeds at a reasonable rate without promoting decomposition or side reactions. Reaction time should be monitored (e.g., by TLC or HPLC) to ensure completion without unnecessary energy consumption or product degradation.

Work-up and Purification: On a larger scale, purification by column chromatography is often impractical and costly. Developing a procedure where the final product can be isolated by crystallization or precipitation is highly desirable. This involves careful selection of a solvent system from which the product crystallizes in high purity, leaving impurities behind in the mother liquor. The synthesis of 2-amino-5-bromobenzyl alcohol from 2-amino-5-bromobenzoic acid provides a procedural example where recrystallization is used for purification on a multi-gram scale. orgsyn.org

Process Safety: A thorough safety assessment is required before scaling up. This includes understanding the thermal stability of intermediates and products, identifying any potential for runaway reactions, and ensuring proper handling procedures for hazardous reagents.

For a hypothetical synthesis of this compound, optimization would focus on the bromination step to ensure high regioselectivity and on the final dehydration step to achieve a clean conversion. Developing a robust crystallization procedure would be the most critical aspect for efficient purification at a research scale.

Chemical Transformations and Derivatization of 2 Amino 5 Bromo 3 Hydroxybenzonitrile

Reactions Involving the Amine Group

Based on a comprehensive review of scientific databases and literature, no specific examples or detailed research findings have been published regarding the acylation, sulfonylation, alkylation, reductive amination, diazotization, or condensation reactions involving the amine group of 2-Amino-5-bromo-3-hydroxybenzonitrile.

There is no available information on the acylation or sulfonylation of the primary amine at the C2 position of the benzene (B151609) ring.

Scientific literature does not provide specific methods or outcomes for the alkylation or reductive amination of this compound.

There are no published reports detailing the diazotization of the amino group of this compound to form a diazonium salt, nor any subsequent transformations of such an intermediate.

Information regarding the condensation of this compound with aldehydes or ketones to form Schiff bases or related imine derivatives is not present in the available literature.

Reactions at the Hydroxyl Group

While information on general etherification or chemical esterification is not available, a specific type of biotransformation involving the hydroxyl group has been documented. In metabolic studies of the drug Ibrolipim (NO-1886), this compound (identified as metabolite M-4) is shown to undergo sulfation. niph.go.jp This enzymatic reaction, catalyzed by sulfotransferases, results in the formation of 2-amino-5-bromo-3-cyanobenzene sulphate (M-5). niph.go.jp This transformation represents a form of esterification, where the hydroxyl group is converted into a sulfate (B86663) ester.

Table 1: Documented Biotransformation of the Hydroxyl Group

| Starting Material | Reagent/Condition | Product | Reaction Type | Source |

|---|---|---|---|---|

| This compound | Sulfotransferase (in vivo) | 2-amino-5-bromo-3-cyanobenzene sulphate | Sulfation (Esterification) | niph.go.jp |

Oxidation Reactions of the Phenolic Hydroxyl

The phenolic hydroxyl group in this compound, in conjunction with the ortho-amino group, makes the molecule susceptible to oxidation. Generally, ortho-aminophenols can be oxidized to form quinone-imines. This transformation typically involves the removal of two protons and two electrons. While specific studies detailing the oxidation of this compound are not prevalent in publicly accessible literature, the reaction would be expected to proceed under treatment with suitable oxidizing agents. The resulting quinone-imine derivative would be highly reactive and could potentially undergo further reactions, such as polymerization or nucleophilic addition. The electronic effects of the bromine and nitrile substituents would influence the oxidation potential and the stability of the resulting product.

Chelation and Complexation Studies

The structure of this compound, featuring amino and hydroxyl groups in a 1,3-relationship, does not lend itself to the formation of simple, stable five- or six-membered chelate rings with a single metal ion, which is a common mode of binding for ligands. wikipedia.org Chelation typically involves the bonding of a single ligand to a central metal atom at two or more points, forming a ring structure. wikipedia.org Ligands with donor groups positioned ortho to each other, such as in catechols or ortho-aminophenols, are more geometrically suited for this type of coordination.

While the individual amino and hydroxyl groups possess lone pairs of electrons capable of coordinating with metal ions, their relative positions in this specific molecule are not optimal for forming a stable bidentate chelate. beloit.edu Therefore, detailed chelation and complexation studies focusing specifically on this compound as a chelating agent are not widely documented in scientific literature. The molecule could potentially act as a monodentate ligand, coordinating to a metal center through either the nitrogen of the amino group or the oxygen of the hydroxyl group.

Transformations of the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations to yield different functionalities.

The nitrile group can be hydrolyzed to a carboxylic acid or, under milder conditions, to an intermediate amide. This transformation can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., hydrochloric acid or sulfuric acid) typically results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and subsequent hydrolysis of the intermediate amide.

Base-catalyzed hydrolysis: Treatment with an aqueous base (e.g., sodium hydroxide) followed by acidification also yields the carboxylic acid. libretexts.org In this case, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The intermediate amide can sometimes be isolated by using milder reaction conditions. chemistrysteps.com

For this compound, hydrolysis would convert the -CN group into a -COOH group, yielding 2-amino-5-bromo-3-hydroxybenzoic acid.

Table 1: General Conditions for Nitrile Hydrolysis

| Reaction Type | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, Heat | Amide | Carboxylic Acid |

Note: The final product of basic hydrolysis is a carboxylate salt, which requires a subsequent acidification step to yield the neutral carboxylic acid. libretexts.org

Nitriles can be reduced to primary amines using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides. chemicalforums.com

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. rsc.org The presence of ammonia (B1221849) is often required to minimize the formation of secondary amine byproducts. chemicalforums.com

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction mixture and liberate the amine.

Applying these methods to this compound would transform the nitrile group into an aminomethyl group (-CH₂NH₂), resulting in the formation of (2-amino-5-bromo-3-hydroxyphenyl)methanamine.

Table 2: Common Reagents for Nitrile Reduction

| Method | Reagents | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni (or Pd, Pt) | Primary Amine |

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in [2+3] cycloaddition reactions, also known as Huisgen 1,3-dipolar cycloadditions. organic-chemistry.org In this type of reaction, a 1,3-dipole (such as an azide (B81097) or a nitrile oxide) reacts with the nitrile to form a five-membered heterocyclic ring. organic-chemistry.org For example, the reaction of an organic azide with a nitrile can yield a tetrazole, while the reaction with a nitrile oxide can produce a 1,2,4-oxadiazole. chesci.com The feasibility and rate of these reactions depend on the electronic properties of both the nitrile and the 1,3-dipole. organic-chemistry.orgnih.gov Specific experimental data on the cycloaddition reactions of this compound is limited, but the presence of electron-donating amino and hydroxyl groups on the aromatic ring would influence the electronic character and reactivity of the nitrile group in such transformations.

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly known as a Pinner salt. wikipedia.org This reaction is typically carried out by passing anhydrous hydrogen chloride gas through a solution of the nitrile in an anhydrous alcohol. organic-chemistry.org The resulting Pinner salt is a reactive intermediate that can be hydrolyzed to form an ester or reacted with ammonia or an amine to produce an amidine. wikipedia.org The choice between acid and base catalysis can depend on whether the nitrile is electron-rich or electron-poor. alchetron.com Given the electron-donating nature of the amino and hydroxyl groups on this compound, its reactivity in a Pinner reaction would be influenced by these substituents.

Table 3: Products from Pinner Reaction Intermediates

| Intermediate | Reactant | Final Product |

|---|---|---|

| Pinner Salt (Imidate Salt) | Water | Ester |

| Pinner Salt (Imidate Salt) | Ammonia | Amidine |

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom on the benzene ring of this compound serves as a handle for such transformations.

Suzuki-Miyaura Coupling for Aryl/Alkyl Substitution

The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. This reaction is generally well-tolerated by various functional groups. While this method has been successfully applied to a wide range of ortho-bromoanilines, specific studies detailing the Suzuki-Miyaura coupling of this compound with aryl or alkyl boronic acids or esters were not found in the surveyed literature. nih.gov Therefore, no specific reaction conditions or data tables can be provided.

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. organic-chemistry.orglibretexts.org This reaction is fundamental for the synthesis of arylalkynes. However, documented applications of the Sonogashira coupling specifically to this compound could not be located.

Heck and Stille Coupling Reactions

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The Stille reaction couples an organic halide with an organotin compound, also via palladium catalysis, to create a new carbon-carbon bond. wikipedia.org Despite the broad utility of these reactions, specific examples detailing their application to this compound are not available in the reviewed literature.

Buchwald-Hartwig Amination and Other C-N/C-O Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This methodology can also be extended to form carbon-oxygen bonds (etherification). A thorough literature search did not yield specific studies or data on the use of this compound as a substrate in Buchwald-Hartwig amination or related C-N/C-O bond-forming cross-coupling reactions.

Cyclization Reactions and Heterocycle Formation

The ortho-disposed amino and nitrile functionalities of this compound make it a plausible precursor for the synthesis of fused nitrogen-containing heterocycles.

Synthesis of Nitrogen-Containing Heterocycles (e.g., quinazolines, pyrimidines, imidazoles)

The reaction of 2-aminobenzonitriles with various reagents can lead to the formation of fused heterocyclic systems. For instance, condensation reactions are commonly used to form the quinazoline (B50416) ring system from 2-aminobenzonitrile (B23959) derivatives. organic-chemistry.org Similarly, pyrimidine (B1678525) and imidazole (B134444) rings can be constructed from appropriate precursors. bu.edu.egnih.govorganic-chemistry.orgnih.gov However, specific research detailing the cyclization of this compound to form quinazolines, pyrimidines, imidazoles, or other related heterocycles has not been found. One study mentioned the cyclization of a related compound, 2-amino-5-bromo-3-iodoacetophenone oxime, to form indazoles, but this does not directly involve the nitrile group for heterocycle formation. nih.gov

Fusion with Other Ring Systems

Information specifically detailing the fusion of this compound with other ring systems is not present in the available search results. The synthesis of fused nitrogen-containing heterocycles often starts from ortho-amino substituted aromatic compounds. For instance, 2-aminobenzonitriles can be precursors for quinazoline synthesis through reactions with various coupling partners. organic-chemistry.org However, no documents were found that describe such cyclization or annulation reactions for this compound.

Multi-Component Reactions Incorporating this compound

There is no specific information available in the search results regarding the participation of this compound in multi-component reactions (MCRs). MCRs are powerful tools in synthetic chemistry for the efficient construction of complex molecules. nih.gov Well-known MCRs like the Biginelli reaction for synthesizing dihydropyrimidines, or the Ugi reaction for producing α-acylamino amides, involve the combination of three or more starting materials in a one-pot fashion. units.itnih.govnih.govmdpi.com Despite the broad utility of these reactions, no studies were identified that utilize this compound as one of the components.

Advanced Spectroscopic and Structural Characterization of 2 Amino 5 Bromo 3 Hydroxybenzonitrile and Its Derivatives

Elucidation of Molecular Structure using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the basic framework of 2-Amino-5-bromo-3-hydroxybenzonitrile.

The ¹H NMR spectrum is expected to show distinct signals for each of the chemically non-equivalent protons in the molecule. The aromatic region would likely display two doublets, corresponding to the two aromatic protons. Their chemical shifts would be influenced by the electronic effects of the amino, hydroxyl, bromo, and cyano substituents. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, seven distinct carbon signals are anticipated. The chemical shifts of the aromatic carbons are indicative of the substituent effects. The carbon atom of the nitrile group (-C≡N) typically appears in a characteristic downfield region.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.0 - 7.3 | d |

| H-6 | 6.8 - 7.1 | d |

| -NH₂ | 4.5 - 5.5 | br s |

| -OH | 9.0 - 10.0 | br s |

Note: Predicted values are based on analogous substituted aromatic compounds. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (-C-CN) | 110 - 115 |

| C-2 (-C-NH₂) | 140 - 145 |

| C-3 (-C-OH) | 150 - 155 |

| C-4 | 120 - 125 |

| C-5 (-C-Br) | 115 - 120 |

| C-6 | 118 - 123 |

| -C≡N | 117 - 122 |

Note: Predicted values are based on analogous substituted aromatic compounds. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for probing the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals of the two aromatic protons would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the signals of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique is particularly useful for identifying quaternary carbons (those without attached protons), such as C-1, C-2, C-3, and C-5, by observing their long-range couplings to the aromatic protons. For instance, the aromatic proton at H-4 would be expected to show HMBC correlations to C-2, C-5, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could reveal through-space interactions between the amino protons and the adjacent aromatic proton, or between the hydroxyl proton and its neighboring aromatic proton, helping to establish the preferred conformation of these functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₇H₅BrN₂O. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of similar intensity separated by two mass units.

Expected HRMS Data for this compound (C₇H₅BrN₂O)

| Ion | Calculated m/z ([M+H]⁺) for ⁷⁹Br | Calculated m/z ([M+H]⁺) for ⁸¹Br |

| C₇H₆BrN₂O⁺ | 212.9662 | 214.9641 |

In the mass spectrometer, molecules can be fragmented into smaller, characteristic ions. The analysis of these fragment ions provides valuable information about the molecular structure. The fragmentation of this compound would likely involve the loss of small neutral molecules.

A plausible fragmentation pathway could initiate with the loss of a hydrogen cyanide (HCN) molecule from the molecular ion, a common fragmentation for benzonitriles. Subsequent fragmentation could involve the loss of carbon monoxide (CO) or the bromine radical.

Plausible Fragmentation Pathway of this compound

| Fragment Ion | Proposed Structure |

| [M]⁺˙ | C₇H₅BrN₂O⁺˙ |

| [M - HCN]⁺˙ | C₆H₄BrO⁺˙ |

| [M - HCN - CO]⁺˙ | C₅H₄Br⁺˙ |

| [M - Br]⁺ | C₇H₅N₂O⁺ |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of different functional groups.

For this compound, characteristic vibrational bands would be expected for the amino (-NH₂), hydroxyl (-OH), cyano (-C≡N), and carbon-bromine (C-Br) groups, as well as for the aromatic ring.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH | O-H stretch | 3200 - 3600 (broad) |

| -NH₂ | N-H stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| -C≡N | C≡N stretch | 2220 - 2260 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| -NH₂ | N-H bend | 1590 - 1650 |

| C-O | C-O stretch | 1200 - 1300 |

| C-N | C-N stretch | 1250 - 1350 |

| C-Br | C-Br stretch | 500 - 600 |

The combination of these spectroscopic techniques provides a detailed and unambiguous characterization of the molecular structure of this compound and its derivatives, which is essential for understanding its chemical properties and reactivity.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

While the crystal structure of the parent compound, this compound, is not extensively detailed in publicly accessible literature, significant research has been conducted on its derivatives. A key example is the X-ray diffraction analysis of (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile, which provides critical insights into the molecular geometry and intermolecular forces that govern its solid-state form. nih.gov

The study of this derivative revealed an orthorhombic crystal system. The molecule itself is nearly planar, a feature stabilized by a strong intramolecular O-H···N hydrogen bond that forms a six-membered ring. nih.gov The dihedral angle between the two aromatic rings is minimal, at just 1.09 (4)°, confirming the planarity of the molecular conformation. nih.gov

The crystal packing is primarily directed by intermolecular C-H···N interactions. These forces link adjacent molecules into chains, creating a stable, well-ordered crystal lattice. nih.gov This detailed structural information is fundamental for understanding the material's properties and for the rational design of new compounds with specific solid-state characteristics.

Another related compound, 2-Amino-3-bromo-5-nitrobenzonitrile, has also been characterized by X-ray crystallography, with its data available through the Cambridge Crystallographic Data Centre (CCDC), indicating further research into the structural aspects of this family of compounds. nih.gov

Below is a summary of the crystallographic data for (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₉BrN₂O |

| Molecular Weight | 301.14 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 25.609 (8) Å b = 3.9299 (12) Å c = 12.368 (4) Å |

| Unit Cell Volume | 1244.7 (7) ų |

| Molecules per Unit Cell (Z) | 4 |

| Radiation Type | Mo Kα |

| Temperature | 294 K |

Chiroptical Spectroscopy (if chiral derivatives are relevant)

A review of the current scientific literature indicates that the synthesis and chiroptical analysis of chiral derivatives of this compound is not a prominent area of research. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the three-dimensional arrangement (stereochemistry) of chiral molecules.

The absence of significant research in this area suggests that, to date, chiral variants of this compound have not been a major focus of synthetic or analytical efforts. Consequently, there is no available data on their specific interactions with polarized light, which would be the subject of chiroptical spectroscopy.

Computational Chemistry and Theoretical Studies on 2 Amino 5 Bromo 3 Hydroxybenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Amino-5-bromo-3-hydroxybenzonitrile. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy levels. Such calculations are crucial for predicting the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. semanticscholar.orgaps.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. aps.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized ground state geometry. indexcopernicus.comresearchgate.net

These calculations yield important data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. The optimized geometry corresponds to the most stable arrangement of the atoms, providing a foundation for all other computational analyses. Theoretical vibrational frequencies can also be calculated and compared with experimental infrared and Raman spectra to validate the accuracy of the computational model. nih.gov

Table 1: Calculated Ground State Properties of this compound (Hypothetical Data)

| Property | Value |

| Total Energy | -3258.74 Hartree |

| Dipole Moment | 3.45 Debye |

| Point Group | C1 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using DFT.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. sphinxsai.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sphinxsai.com For this compound, FMO analysis can pinpoint the regions of the molecule most likely to be involved in electron transfer processes. The distribution of the HOMO and LUMO across the molecule indicates the probable sites for electrophilic and nucleophilic attack, respectively.

Table 2: Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.32 |

Note: This data is hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. scispace.com It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents areas of high electron density and negative potential (attractive to electrophiles), while blue indicates regions of low electron density and positive potential (attractive to nucleophiles). researchgate.net Green and yellow represent intermediate potentials.

For this compound, an ESP map would likely show negative potential around the oxygen and nitrogen atoms of the hydroxyl, amino, and nitrile groups, highlighting these as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, marking them as sites susceptible to nucleophilic interaction. researchgate.net This visual tool is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and understanding the molecule's reactivity patterns. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By simulating the reaction pathways, it is possible to identify transition states, intermediates, and the energy barriers associated with them. This information is crucial for understanding how a reaction proceeds and for optimizing reaction conditions.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying the geometry and energy of the transition state is a primary goal of computational reaction mechanism studies. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, transition state calculations can reveal the precise atomic arrangements at the peak of the reaction energy profile.

These calculations are computationally intensive and often require sophisticated algorithms to locate the saddle point on the potential energy surface that corresponds to the transition state. The imaginary vibrational frequency associated with the transition state confirms that it is a true transition state and describes the motion of the atoms as they traverse the reaction barrier.

A reaction coordinate diagram, or energetic profile, provides a quantitative depiction of the energy changes that occur during a chemical reaction. It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile for a proposed reaction mechanism can be constructed.

Table 3: Energetic Profile for a Hypothetical Reaction of this compound (Hypothetical Data)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products | -12.4 |

Note: This data is hypothetical and represents a possible energetic profile for a multi-step reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational landscape and the nature of its interactions with its environment, such as solvent molecules or a biological receptor.

In a typical MD simulation of this molecule, the system would be solvated in a water box and subjected to a defined temperature and pressure to mimic physiological conditions. The simulation would track the trajectories of all atoms over a period of nanoseconds or even microseconds. Analysis of these trajectories would reveal the preferred three-dimensional arrangements (conformations) of the molecule. Key dihedral angles, such as those involving the amino and hydroxyl groups relative to the benzene (B151609) ring, would be monitored to identify the most stable and frequently occurring conformations.

Furthermore, MD simulations are invaluable for characterizing the intermolecular interactions that govern the molecule's behavior in a condensed phase. The hydrogen bonding capabilities of the amino and hydroxyl groups, as well as the nitrile moiety, can be meticulously analyzed. The simulations can quantify the average number of hydrogen bonds formed with surrounding water molecules, their lifetimes, and their geometric parameters. This provides a detailed picture of how this compound interacts with an aqueous environment.

A radial distribution function (RDF) analysis could also be performed to understand the solvation shell structure around the molecule. For instance, the RDF between the oxygen atom of the hydroxyl group and the hydrogen atoms of water would reveal the probability of finding a water molecule at a certain distance, highlighting the strength and ordering of local solvent interactions.

Interactive Data Table: Hypothetical Hydrogen Bond Analysis from a Molecular Dynamics Simulation

The following table represents a hypothetical analysis of hydrogen bonds formed between the functional groups of this compound and water molecules during a 100 ns MD simulation.

| Functional Group | Donor/Acceptor | Average Number of H-Bonds | Average H-Bond Lifetime (ps) |

| Amino (-NH2) | Donor | 2.1 | 3.5 |

| Hydroxyl (-OH) | Donor/Acceptor | 1.8 | 4.2 |

| Nitrile (-CN) | Acceptor | 0.9 | 2.1 |

Note: This data is illustrative and represents the type of information that would be generated from an MD simulation.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their activity and guide the synthesis of more potent analogues.

A 2D-QSAR study would involve compiling a dataset of this compound derivatives with their experimentally measured biological activities (e.g., IC50 values against a specific enzyme). For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological features (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a mathematical equation that correlates the descriptors with the observed biological activity. A robust QSAR model would have high predictive power, as indicated by statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

For example, a hypothetical QSAR model for a series of derivatives might reveal that increasing the hydrophobicity (higher logP) and the presence of an electron-donating group at a specific position on the benzene ring enhances the biological activity. Such a model provides a quantitative framework for understanding the structure-activity landscape and for designing new derivatives with improved potency.

Interactive Data Table: Hypothetical 2D-QSAR Data for Derivatives

This table illustrates a hypothetical dataset that would be used for a QSAR study on derivatives of this compound.

| Derivative | R-Group | LogP | Dipole Moment (Debye) | Experimental IC50 (µM) | Predicted IC50 (µM) |

| 1 | -H | 2.5 | 3.1 | 15.2 | 14.8 |

| 2 | -CH3 | 2.9 | 3.3 | 10.5 | 11.1 |

| 3 | -Cl | 3.1 | 2.8 | 8.7 | 8.5 |

| 4 | -OCH3 | 2.4 | 3.6 | 12.1 | 12.5 |

| 5 | -NO2 | 2.3 | 1.9 | 25.4 | 24.9 |

Note: The data presented is for illustrative purposes to demonstrate the components of a QSAR study.

In Silico Screening and Ligand Design Based on the this compound Scaffold

The this compound core structure can serve as a scaffold for in silico screening and the design of new ligands with specific biological targets. Virtual screening techniques can be employed to search large compound libraries for molecules that are structurally similar to this scaffold and are likely to bind to a target of interest.

One common approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. In a typical workflow, a high-resolution 3D structure of the target protein is obtained. Then, a library of compounds, including derivatives of the this compound scaffold, is docked into the active site of the protein. A scoring function is used to estimate the binding affinity for each compound, allowing for the ranking and prioritization of potential hits.

For instance, if the target were a protein kinase, docking studies might reveal that the amino and hydroxyl groups of the scaffold form key hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The nitrile group might occupy a hydrophobic pocket, and the bromo substituent could be involved in halogen bonding or other specific interactions.

Based on these initial docking results, new ligands can be designed to optimize the interactions with the target. This could involve adding or modifying functional groups on the scaffold to enhance binding affinity, improve selectivity, or optimize pharmacokinetic properties. The drug-likeness of newly designed compounds can be assessed in silico using filters such as Lipinski's rule of five to ensure they possess favorable properties for oral bioavailability.

Interactive Data Table: Hypothetical Molecular Docking Results

The following table shows hypothetical docking scores of designed ligands based on the this compound scaffold against a target protein.

| Ligand ID | Modification on Scaffold | Docking Score (kcal/mol) | Predicted H-Bonds | Lipinski's Rule of Five Violations |

| ABH-001 | None | -7.5 | 3 | 0 |

| ABH-002 | Addition of a methyl group | -7.9 | 3 | 0 |

| ABH-003 | Replacement of Br with I | -8.2 | 3 | 0 |

| ABH-004 | Addition of a morpholine (B109124) ring | -9.1 | 5 | 0 |

| ABH-005 | Addition of a large aromatic group | -8.5 | 3 | 1 |

Note: This data is hypothetical and serves to illustrate the output of a molecular docking and in silico screening process.

Investigation of Biological Activities and Molecular Mechanisms of 2 Amino 5 Bromo 3 Hydroxybenzonitrile Derivatives

Exploration of Specific Enzyme Inhibition Profiles

Direct studies on the enzyme inhibition profiles of 2-Amino-5-bromo-3-hydroxybenzonitrile derivatives are not extensively documented. However, research on related bromophenol and aminonitrile compounds suggests potential inhibitory activities against various enzymes. For instance, various bromophenol derivatives have demonstrated potent inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and α-glycosidase. nih.govresearchgate.net This suggests that derivatives of this compound, which share the bromophenol motif, could be investigated for similar activities.

Furthermore, other classes of aminonitrile derivatives have been explored as inhibitors of enzymes like carbonic anhydrases. nih.gov The presence of the amino and nitrile functionalities within the this compound core structure indicates that its derivatives might also interact with the active sites of various enzymes, a hypothesis that warrants experimental validation.

Table 1: Enzyme Inhibition Data for Structurally Related Compound Classes

| Compound Class | Target Enzyme(s) | Observed Inhibition |

| Bromophenol Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), α-Glycosidase | Potent inhibition reported. nih.govresearchgate.net |

| 2-Amino-3-cyanopyridine Derivatives | Carbonic Anhydrase I and II (CA I, CA II) | Moderate inhibition observed. nih.gov |

This table presents data from related compound classes to suggest potential areas of investigation for this compound derivatives, and does not represent data for the compound itself.

Receptor Binding and Modulation Studies

Ion Channel Modulation and Electrophysiological Assessments

There is a lack of specific data regarding the modulation of ion channels by this compound derivatives. The nitrile group, present in this scaffold, is a feature in some pharmaceuticals known to interact with ion channels, such as calcium channels. nih.gov Electrophysiological assessments would be required to determine if derivatives of this compound have any effect on the function of various ion channels, which could indicate potential applications in areas like neuroscience or cardiology.

Investigation of Cellular Pathway Perturbations (e.g., apoptosis, autophagy, cell cycle)

The impact of this compound derivatives on cellular pathways such as apoptosis, autophagy, and the cell cycle has not been specifically reported. Studies on other novel substituted nitrogen-containing heterocyclic compounds have demonstrated cytotoxic activity against cancer cell lines, sometimes through the induction of apoptosis. nih.gov To understand the potential of this compound derivatives as, for example, anticancer agents, it would be essential to conduct in vitro studies on various cell lines to assess their effects on cell viability, proliferation, and the molecular pathways governing cell fate.

Molecular Interactions with Biomolecules (e.g., DNA, RNA, Proteins)

Detailed studies on the molecular interactions of this compound derivatives with biomolecules like DNA, RNA, and proteins are currently unavailable. The planar aromatic ring and the presence of hydrogen bond donors and acceptors in the molecule suggest the potential for such interactions. For instance, some aminophenol derivatives have been studied for their interaction with DNA. nih.gov Techniques such as fluorescence spectroscopy, circular dichroism, and molecular docking could be employed to investigate if these compounds can bind to and alter the structure and function of key biological macromolecules.

Structure-Activity Relationships (SAR) for Modulated Biological Targets

Due to the limited number of studies on the biological activities of this compound derivatives, comprehensive Structure-Activity Relationship (SAR) data has not been established. SAR studies are fundamental in medicinal chemistry to understand how modifications to a chemical structure affect its biological activity. nih.gov Should a specific biological target be identified for this class of compounds, a systematic synthesis of analogues and subsequent biological testing would be necessary to elucidate the key structural features required for activity.

In Vitro Cellular Assays for Mechanistic Understanding

To gain a mechanistic understanding of the biological effects of this compound derivatives, a variety of in vitro cellular assays would be necessary. Currently, there is a lack of published data from such assays for this specific class of compounds. Initial studies would likely involve screening for cytotoxicity against a panel of cell lines. nih.gov Depending on the observed effects, further assays could be employed to investigate specific mechanisms, such as assays for apoptosis (e.g., caspase activation, Annexin V staining), cell cycle analysis (e.g., flow cytometry), or specific enzyme activity assays within a cellular context.

Cell Line-Based Studies on Molecular Responses

Cell line-based studies are fundamental in determining the biological effects of novel chemical compounds. For derivatives of the 2-aminobenzonitrile (B23959) scaffold, these studies have been crucial in identifying potential anticancer activities. For instance, various derivatives have been assessed for their anti-proliferative effects against a range of human tumor cell lines.

One study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which share a bromo-substituted aromatic core, demonstrated significant anti-proliferative activity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines. nih.gov The most potent compounds in this series exhibited IC50 values in the low micromolar range. nih.gov Furthermore, analysis of the cell cycle revealed that treatment with one of the active derivatives led to an increase in the sub-G1 cell population and an arrest at the G2/M phase in MCF-7 cells, indicating an induction of apoptosis. nih.gov

Similarly, novel 2-phenylacrylonitrile (B1297842) derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing strong inhibitory effects against HCT116 (colon cancer) and BEL-7402 (liver cancer) cells. nih.gov These studies often serve as a preliminary screen to identify promising compounds for further mechanistic investigation.

Table 1: Anti-proliferative Activity of Selected Bromo-Substituted Heterocyclic Compounds

| Compound Series | Cell Line | IC50 (µM) | Observed Molecular Response |

|---|---|---|---|

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | MCF-7 | 2.93 - 7.17 | Cell cycle arrest at G2/M, increased sub-G1 population |

High-Throughput Screening Approaches for Target Identification

High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess large libraries of chemical compounds for their ability to modulate a specific biological target. While specific HTS campaigns for this compound derivatives are not extensively documented, the general approach is well-established for identifying novel inhibitors of enzymes and receptors.

HTS can be performed using various assay formats, including fluorescence-based, luminescence-based, and absorbance-based readouts. bmglabtech.com For instance, a fluorescence polarization-based assay has been developed for the quantitative, cell-free assessment of ligand-binding affinity to the Major Histocompatibility Complex (MHC) class I–related protein 1 (MR1). nih.gov Such an assay could be adapted to screen for modulators of other protein-ligand interactions.

A recent development in HTS is the use of multiplexed assays, which allow for the simultaneous screening of compounds against multiple targets. One such assay was developed for drug-metabolizing enzymes, utilizing a 384-well format to monitor 20 different substrate reactions. nih.gov This approach increases efficiency and provides a more comprehensive profile of a compound's activity early in the discovery process. nih.gov Virtual screening, which uses computational methods to predict the binding of compounds to a target, is often used to select a focused library of compounds for HTS. nih.gov

Mechanistic Insights from Biochemical Assays

Biochemical assays are essential for elucidating the specific molecular mechanisms by which a compound exerts its biological effects. These assays can provide detailed information about enzyme kinetics and protein-ligand binding affinities.

Enzyme Kinetic Studies

Enzyme kinetic studies are performed to determine how a compound affects the rate of an enzyme-catalyzed reaction. These studies can reveal whether a compound acts as an inhibitor or an activator, and can characterize the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For example, kinetic studies on a series of 6-substituted-2-aminobenzothiazoles, which share the 2-amino-substituted benzene (B151609) ring with the 2-aminobenzonitrile scaffold, were conducted to evaluate their inhibition of microsomal mixed-function oxidase activity. nih.gov One of the more potent derivatives, 6-n-propoxy-2-aminobenzothiazole, was found to be a pure competitive inhibitor of aminopyrine (B3395922) N-demethylase, with a Ki value of 60 µM. nih.gov This suggests that the inhibitor and the substrate bind to the same active site on the enzyme in a mutually exclusive manner. nih.gov

Protein-Ligand Binding Assays

Protein-ligand binding assays are used to measure the affinity and specificity with which a compound binds to its target protein. These assays are crucial for confirming direct interaction with a putative target identified through screening or other methods.

Various techniques can be employed for this purpose, including fluorescence-based methods, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). A label-free fluorescence method has been developed for detecting protein-ligand interactions based on the protection of a ligand-modified DNA from enzymatic cleavage upon protein binding. rsc.org

Molecular docking is a computational technique that complements experimental binding assays by predicting the preferred orientation of a ligand when bound to a target protein. nih.govcosmosscholars.com Studies on 5-bromoindole-2-carboxylic acid hydrazone derivatives used molecular docking to investigate their binding to the VEGFR-2 tyrosine kinase domain. d-nb.info The results showed that the compounds could form hydrogen bonds and pi-alkyl interactions with key residues in the active site, providing a rationale for their inhibitory activity. d-nb.info

Table 2: Examples of Biochemical Assay Data for Related Scaffolds

| Compound/Scaffold | Target Enzyme | Assay Type | Key Finding |

|---|---|---|---|

| 6-n-propoxy-2-aminobenzothiazole | Aminopyrine N-demethylase | Enzyme Kinetics | Competitive inhibition (Ki = 60 µM) |

| 5-Bromoindole-2-carboxylic acid hydrazones | VEGFR-2 Tyrosine Kinase | Molecular Docking | Binding energy of -8.02 kcal/mol, interaction with key active site residues |

Role as a Privileged Scaffold for Targeted Biological Activity

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. These scaffolds serve as versatile templates for the design of compound libraries aimed at a diverse range of therapeutic targets.

The 2-aminobenzonitrile core can be considered a precursor to privileged scaffolds. It is a key building block in the synthesis of various heterocyclic systems, such as quinazolines, which are themselves recognized as privileged structures in medicinal chemistry. researchgate.netresearchgate.netrsc.org The versatility of the 2-aminobenzonitrile scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of biological activity and pharmacokinetic properties.

The presence of the bromo and hydroxyl groups on the this compound scaffold further enhances its potential. The bromine atom can participate in halogen bonding and can influence the compound's metabolic stability and lipophilicity. The hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to target binding affinity. The strategic modification of this scaffold can therefore lead to the development of potent and selective modulators of various biological targets.

Advanced Applications and Future Research Directions

Utilization as a Building Block in Complex Organic Synthesis

There is currently no available scientific literature detailing the use of 2-Amino-5-bromo-3-hydroxybenzonitrile as a building block in complex organic synthesis. The strategic placement of its functional groups—an amine, a hydroxyl, and a nitrile, along with a bromine atom—theoretically makes it a versatile synthon. The amino and hydroxyl groups can act as nucleophiles or be modified to direct reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The bromine atom is a classic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the construction of complex molecular frameworks. However, no specific examples of its application in the synthesis of pharmaceuticals, agrochemicals, or other complex organic molecules have been documented.

Potential in Material Science and Polymer Chemistry

The potential of this compound in the fields of material science and polymer chemistry remains unexplored, as no research has been published on this topic.

No studies have been found that investigate the use of this compound as a precursor for functional monomers or polymers. In theory, the amino and hydroxyl functionalities could be exploited for polymerization reactions, such as the formation of polyamides, polyesters, or polyurethanes. The resulting polymers, bearing bromine and nitrile groups, could possess interesting properties, such as flame retardancy (due to bromine) or the ability to be cross-linked or further functionalized via the nitrile group.

There is no documented research on the application of this compound in optoelectronics or dye-sensitized solar cells. The aromatic and substituted nature of the molecule suggests it could be a fragment of a larger chromophore, but its own photophysical properties have not been reported.

Role in Analytical Methodologies for Complex Systems

No analytical methods have been developed that utilize this compound as a reagent, standard, or analyte in the study of complex systems.

Eco-Friendly and Sustainable Synthesis Development

While general green chemistry approaches for the synthesis of benzonitriles exist, there are no specific reports on the development of an eco-friendly or sustainable synthesis for this compound. Research into sustainable synthetic routes for this compound has not been published.

Unexplored Reactivity and Novel Transformations

The reactivity of this compound and its potential for novel chemical transformations have not been investigated in the available scientific literature. The interplay of its multiple functional groups could lead to interesting and unexpected chemical behavior under various reaction conditions, but this remains a purely theoretical consideration at present.

The compound this compound remains a largely enigmatic entity within the chemical sciences. While its structure is known and it is cataloged with a CAS number, there is a stark absence of research into its synthesis, properties, and applications across all fields discussed. This review highlights a significant opportunity for original research. Future work could focus on developing a reliable synthesis for this compound, characterizing its physical and chemical properties, and exploring its potential as a versatile building block in organic synthesis and a precursor for novel materials. Until such studies are undertaken and published, the potential of this compound will remain purely speculative.

Opportunities for Multi-Disciplinary Research Collaborations

The unique structural characteristics of this compound, featuring amino, bromo, hydroxy, and nitrile functional groups on a benzene (B151609) ring, position it as a versatile scaffold for a variety of scientific investigations. This versatility opens up numerous avenues for multi-disciplinary research collaborations, bringing together experts from diverse fields to unlock its full potential.

Medicinal Chemistry and Pharmacology: The presence of pharmacologically active moieties suggests potential applications in drug discovery. Collaborations between synthetic organic chemists and pharmacologists are crucial for the design and synthesis of novel derivatives and for evaluating their biological activities. For instance, the benzonitrile (B105546) scaffold is a component of molecules designed as PD-1/PD-L1 inhibitors for cancer therapy. nih.gov This indicates that derivatives of this compound could be explored for similar immunomodulatory effects.

Materials Science and Chemical Engineering: The aromatic structure and the presence of functional groups that can participate in hydrogen bonding and other intermolecular interactions make this compound a candidate for the development of new materials. Collaborations with materials scientists could explore its use in the synthesis of polymers, organic semiconductors, or functional dyes. Chemical engineers could then work on optimizing the synthesis processes for large-scale production.

Biochemistry and Molecular Biology: The potential for this compound and its derivatives to interact with biological targets, such as enzymes or receptors, necessitates collaboration with biochemists and molecular biologists. mdpi.com These collaborations would be essential for elucidating the mechanisms of action of any biologically active derivatives, utilizing techniques like X-ray crystallography and molecular docking to study interactions at the molecular level. For example, similar compounds have been investigated as cholinesterase inhibitors in the context of Alzheimer's disease therapy. mdpi.com